molecular formula C11H18N2O6 B12366931 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12366931
M. Wt: 274.27 g/mol
InChI Key: GNAMLHDXCZZJAE-QZPVKTSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, hydroxyl groups, and a diazinane ring. Its molecular formula is C10H16N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple steps. One common method includes the reaction of a suitable precursor with methanol and a base to introduce the methoxy group. The hydroxyl groups are often introduced through oxidation reactions using reagents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and methoxy groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H18N2O6

Molecular Weight

274.27 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H18N2O6/c1-5-3-13(11(17)12-9(5)16)10-8(18-2)7(15)6(4-14)19-10/h5-8,10,14-15H,3-4H2,1-2H3,(H,12,16,17)/t5?,6-,7-,8-,10-/m1/s1

InChI Key

GNAMLHDXCZZJAE-QZPVKTSASA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.